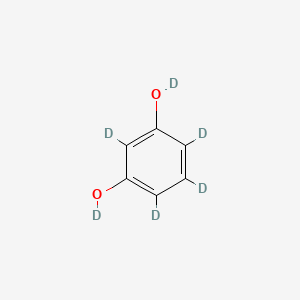

1,3-Dihydroxybenzene-d6

Cat. No. B1398090

Key on ui cas rn:

70938-00-0

M. Wt: 116.15 g/mol

InChI Key: GHMLBKRAJCXXBS-UDDMDDBKSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04533765

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.

[Compound]

Name

nickel ion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na]>O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.[Pt]>[C:3]1([CH:8]=[CH:7][CH:6]=[C:5]([OH:1])[CH:4]=1)[OH:9].[C:3]1([OH:1])[CH:8]=[CH:7][CH:6]=[C:5]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)[CH:4]=1.[C:3]1([OH:1])[C:4]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6.7,^1:9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Six

[Compound]

|

Name

|

nickel ion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

395 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

entire heating period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the mixture was dissolved in water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

After thorough extraction with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

another extraction with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue of the extract at pH 7

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged while the pH 2 residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC(=CC=C1)C=1C=C(C=CC1)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(C(=CC=CC1)C=1C=C(C=CC1)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04533765

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.

[Compound]

Name

nickel ion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na]>O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.[Pt]>[C:3]1([CH:8]=[CH:7][CH:6]=[C:5]([OH:1])[CH:4]=1)[OH:9].[C:3]1([OH:1])[CH:8]=[CH:7][CH:6]=[C:5]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)[CH:4]=1.[C:3]1([OH:1])[C:4]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6.7,^1:9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Six

[Compound]

|

Name

|

nickel ion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

395 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

entire heating period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the mixture was dissolved in water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

After thorough extraction with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

another extraction with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue of the extract at pH 7

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged while the pH 2 residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC(=CC=C1)C=1C=C(C=CC1)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(C(=CC=CC1)C=1C=C(C=CC1)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04533765

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.

[Compound]

Name

nickel ion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na]>O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.[Pt]>[C:3]1([CH:8]=[CH:7][CH:6]=[C:5]([OH:1])[CH:4]=1)[OH:9].[C:3]1([OH:1])[CH:8]=[CH:7][CH:6]=[C:5]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)[CH:4]=1.[C:3]1([OH:1])[C:4]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6.7,^1:9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Six

[Compound]

|

Name

|

nickel ion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

395 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

entire heating period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the mixture was dissolved in water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

After thorough extraction with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

another extraction with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue of the extract at pH 7

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged while the pH 2 residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC(=CC=C1)C=1C=C(C=CC1)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(C(=CC=CC1)C=1C=C(C=CC1)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04533765

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.

[Compound]

Name

nickel ion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na]>O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.[Pt]>[C:3]1([CH:8]=[CH:7][CH:6]=[C:5]([OH:1])[CH:4]=1)[OH:9].[C:3]1([OH:1])[CH:8]=[CH:7][CH:6]=[C:5]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)[CH:4]=1.[C:3]1([OH:1])[C:4]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6.7,^1:9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Six

[Compound]

|

Name

|

nickel ion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

395 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

entire heating period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the mixture was dissolved in water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

After thorough extraction with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

another extraction with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue of the extract at pH 7

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged while the pH 2 residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC(=CC=C1)C=1C=C(C=CC1)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(C(=CC=CC1)C=1C=C(C=CC1)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |